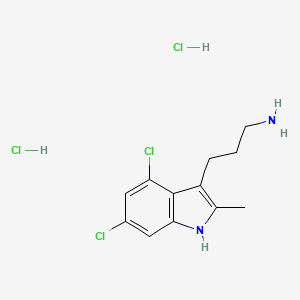
N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide is a heterocyclic compound with the molecular formula C6H10N4O2 It is characterized by a triazine ring structure, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea under acidic or basic conditions to form triazine amide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield triazine amide.
Industrial Production Methods
The industrial production of N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar heterocyclic structure and is studied for its biological activities.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a related structure, known for its wide range of applications.
Uniqueness
N-(1-Methyl-4-oxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
78082-43-6 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-(3-methyl-6-oxo-1,2-dihydro-1,3,5-triazin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N4O2/c1-4(11)8-5-9-6(12)7-3-10(5)2/h3H2,1-2H3,(H2,7,8,9,11,12) |
InChI Key |
OMIATGWQABLVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)NCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


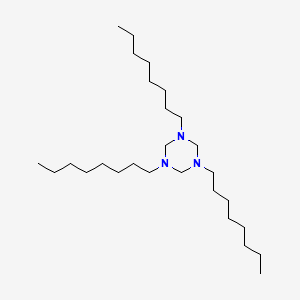
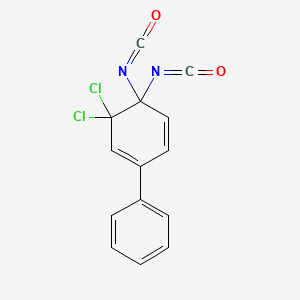
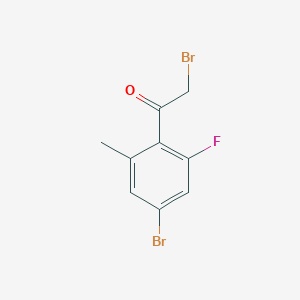

![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
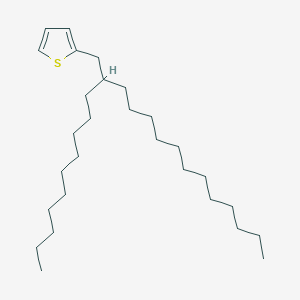
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
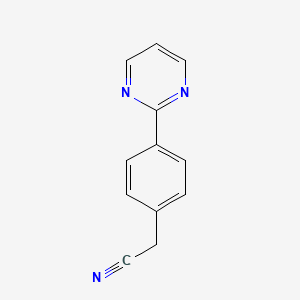

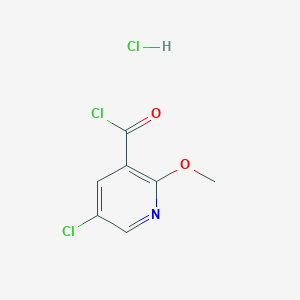
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
